4-Amino-3,5-dichlorobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Amino-3,5-dichlorobenzoic acid often involves catalytic processes or reactions with specific reagents to introduce the desired functional groups. For example, the use of catalysts such as 4,5,6,7-tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol has been reported to facilitate the amide condensation of carboxylic acids and amines, which could be analogous to the synthesis pathways of 4-Amino-3,5-dichlorobenzoic acid derivatives (Maki, Ishihara, & Yamamoto, 2006).
Molecular Structure Analysis
The molecular structure of derivatives similar to 4-Amino-3,5-dichlorobenzoic acid has been elucidated through crystallography, showing diverse hydrogen-bonded structures and coordination modes. For instance, studies on triorganotin derivatives of aminobenzoates have provided insights into the local and overall molecular structure, highlighting the importance of crystal structure determinations in understanding the molecular geometry (Tzimopoulos et al., 2009).
Chemical Reactions and Properties
4-Amino-3,5-dichlorobenzoic acid and its derivatives participate in a variety of chemical reactions, often influenced by the presence of the amino and chloro groups. These functionalities can lead to the formation of hydrogen-bonded structures with different dimensionalities, as observed in compounds formed with 4,5-dichlorophthalic acid (Smith, Wermuth, & White, 2009). The halogen atoms, in particular, play a significant role in controlling the crystal structure and can affect the positional ordering/disordering of acid protons, as seen in studies of 4-amino-3,5-dihalogenobenzoic acids (Ueda, Oguni, & Asaji, 2014).
Physical Properties Analysis
The physical properties of 4-Amino-3,5-dichlorobenzoic acid derivatives, such as solubility, melting point, and crystallinity, are closely related to their molecular structure and the nature of intermolecular interactions. For example, the presence of supramolecular synthons in co-crystals and salts can significantly influence these properties, as demonstrated in the study of supramolecular assemblies involving chlorobenzoic acid and amino-chloropyridine derivatives (Ahmad et al., 2023).
Scientific Research Applications
Synthesis of Dichlorobenzamide Derivatives
- Application Summary: 4-Amino-3,5-dichlorobenzoic acid is used as a starting material in the synthesis of dichlorobenzamide derivatives. These derivatives have a wide range of physical, chemical, and biological properties, and some have shown biological activity, such as antitumoral and anticonvulsive activities .
- Methods of Application: The synthesis involves reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride, which is prepared from 3,5-dichlorobenzonitrile. The reactions take place in N, N′ -dimethylformamide solution at 60 °C .
- Results or Outcomes: The reactions yielded a series of dichlorobenzamide derivatives in good yields. The new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .
Use as a Laboratory Chemical
- Application Summary: 4-Amino-3,5-dichlorobenzoic acid is often used as a laboratory chemical . It is used in various chemical reactions and experiments due to its unique chemical properties .
- Methods of Application: The specific methods of application can vary widely depending on the particular experiment or reaction being conducted .
- Results or Outcomes: The outcomes can also vary widely, but the use of 4-Amino-3,5-dichlorobenzoic acid can often enable or enhance certain chemical reactions .
Internal Standard in Multiresidue Analysis
- Application Summary: 3,4-Dichlorobenzoic acid, which is structurally similar to 4-Amino-3,5-dichlorobenzoic acid, has been used as an internal standard during the multiresidue analysis of pharmaceuticals and personal care products .
- Methods of Application: This involves using ultra performance liquid chromatography-positive/negative electrospray tandem mass spectrometry .
- Results or Outcomes: The use of 3,4-Dichlorobenzoic acid as an internal standard can help to improve the accuracy and reliability of the multiresidue analysis .
Use as a Laboratory Chemical
- Application Summary: 4-Amino-3,5-dichlorobenzoic acid is often used as a laboratory chemical . It is used in various chemical reactions and experiments due to its unique chemical properties .
- Methods of Application: The specific methods of application can vary widely depending on the particular experiment or reaction being conducted .
- Results or Outcomes: The outcomes can also vary widely, but the use of 4-Amino-3,5-dichlorobenzoic acid can often enable or enhance certain chemical reactions .
Internal Standard in Multiresidue Analysis
- Application Summary: 3,4-Dichlorobenzoic acid, which is structurally similar to 4-Amino-3,5-dichlorobenzoic acid, has been used as an internal standard during the multiresidue analysis of pharmaceuticals and personal care products .
- Methods of Application: This involves using ultra performance liquid chromatography-positive/negative electrospray tandem mass spectrometry .
- Results or Outcomes: The use of 3,4-Dichlorobenzoic acid as an internal standard can help to improve the accuracy and reliability of the multiresidue analysis .
Safety And Hazards
4-Amino-3,5-dichlorobenzoic acid should be handled with care. It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound . In case of contact with skin, wash with plenty of soap and water. If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing .
Future Directions
The future directions of research on 4-Amino-3,5-dichlorobenzoic acid could involve further in vitro toxicity studies of this compound and its parent compound clenbuterol. These studies should aim to further clarify their mechanisms of action and genotoxic/cytogenetic effects relevant for human risk assessment .
properties
IUPAC Name |
4-amino-3,5-dichlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXYYTSWBYTDPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205526 | |
Record name | 4-Amino-3,5-dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3,5-dichlorobenzoic acid | |
CAS RN |
56961-25-2 | |
Record name | 4-Amino-3,5-dichlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56961-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3,5-dichlorobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 56961-25-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100894 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-3,5-dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-3,5-dichlorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.954 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINO-3,5-DICHLOROBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIK7NS3B2F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.